molecular formula C21H31N3O5S B1655826 N-Dansyl-DL-serine cyclohexylammonium salt CAS No. 42808-14-0

N-Dansyl-DL-serine cyclohexylammonium salt

Cat. No.: B1655826
CAS No.: 42808-14-0
M. Wt: 437.6
InChI Key: NEVMXASXEDTEQO-UHFFFAOYSA-N
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Description

N-Dansyl-DL-serine cyclohexylammonium salt is a complex organic compound known for its unique structural properties and diverse applications. This compound features a cyclohexanamine moiety linked to a naphthalene ring substituted with a dimethylamino group and a sulfonylamino group, along with a hydroxypropanoic acid side chain. Its intricate structure allows it to participate in various chemical reactions and makes it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Dansyl-DL-serine cyclohexylammonium salt typically involves multiple steps, starting with the preparation of the naphthalene derivative. The naphthalene ring is first functionalized with a dimethylamino group and a sulfonyl chloride group. This intermediate is then reacted with cyclohexanamine to form the sulfonylamino linkage. Finally, the hydroxypropanoic acid side chain is introduced through esterification or amidation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, is common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-Dansyl-DL-serine cyclohexylammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

N-Dansyl-DL-serine cyclohexylammonium salt has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe in analytical chemistry.

    Biology: Employed in the study of enzyme kinetics and protein interactions due to its fluorescent properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Dansyl-DL-serine cyclohexylammonium salt involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonylamino group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, its fluorescent properties allow it to be used as a probe to study molecular interactions and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Dansyl-DL-serine cyclohexylammonium salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a fluorescent probe and its potential therapeutic applications set it apart from similar compounds .

Properties

IUPAC Name

cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S.C6H13N/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)23(21,22)16-12(9-18)15(19)20;7-6-4-2-1-3-5-6/h3-8,12,16,18H,9H2,1-2H3,(H,19,20);6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVMXASXEDTEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CO)C(=O)O.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657533
Record name N-[5-(Dimethylamino)naphthalene-1-sulfonyl]serine--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42808-14-0
Record name Serine, N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-, compd. with cyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42808-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5-(Dimethylamino)naphthalene-1-sulfonyl]serine--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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